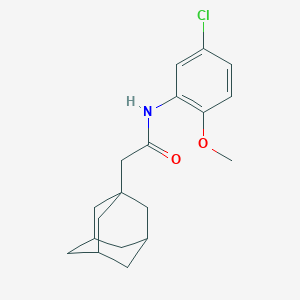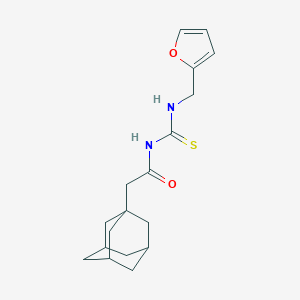![molecular formula C14H15N5OS B251292 2-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251292.png)
2-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide, also known as MTTD, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MTTD is a member of the thiadiazole family of compounds, which have been found to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. In
Wirkmechanismus
The mechanism of action of 2-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of various proteases, including cathepsin B and L, which are involved in tumor invasion and metastasis. This compound has also been found to inhibit the activity of various kinases, including ERK1/2 and AKT, which are involved in cell survival and proliferation. This compound has also been found to modulate the expression of various genes involved in cellular processes, including apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. This compound has been found to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer and leukemia. This compound has also been found to inhibit the growth and proliferation of various cancer cell lines, including lung cancer and melanoma. This compound has also been found to exhibit anti-inflammatory effects, and has been shown to reduce the production of various cytokines and chemokines involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide has several advantages as a research tool. This compound is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular processes. This compound is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to the use of this compound in lab experiments. This compound has been found to exhibit some toxicity in vitro, and its effects on normal cells and tissues are not fully understood. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide. One area of research is the development of this compound as a potential therapeutic agent for cancer and other diseases. Preclinical studies have shown promising results, and further studies are needed to evaluate the safety and efficacy of this compound in humans. Another area of research is the elucidation of the mechanism of action of this compound. Understanding how this compound works at the molecular level could lead to the development of more effective drugs and therapies. Finally, there is a need for more studies on the toxicity and pharmacokinetics of this compound, which could inform the development of safe and effective dosing regimens.
Synthesemethoden
2-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide can be synthesized through a multi-step process involving the reaction of various starting materials. The synthesis of this compound involves the reaction of 2-chloro-N-(3-methylphenyl)acetamide with 3-methyl-1,2,4-triazole-5-thiol in the presence of a base, followed by the reaction of the resulting intermediate with 3-bromoacetophenone. The final product is obtained through the reaction of the intermediate with 2-methylpropanoyl chloride. The synthesis of this compound has been optimized to yield high purity and yield, and the compound has been characterized using various analytical techniques, including NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. This compound has also been found to inhibit the activity of various enzymes, including proteases and kinases, which are involved in various cellular processes. This compound has been tested in vitro and in vivo, and has shown promising results in preclinical studies.
Eigenschaften
Molekularformel |
C14H15N5OS |
|---|---|
Molekulargewicht |
301.37 g/mol |
IUPAC-Name |
2-methyl-N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide |
InChI |
InChI=1S/C14H15N5OS/c1-8(2)12(20)15-11-6-4-5-10(7-11)13-18-19-9(3)16-17-14(19)21-13/h4-8H,1-3H3,(H,15,20) |
InChI-Schlüssel |
PFDIQMAJBIRIFV-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C(C)C |
Kanonische SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B251210.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251211.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-ethylphenoxy)acetamide](/img/structure/B251212.png)
![N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)butanamide](/img/structure/B251213.png)
![N-[3-({[(3,5-dichloro-2-methoxybenzoyl)amino]carbothioyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B251214.png)
![N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251216.png)
![N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251220.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B251223.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B251224.png)
![2-[(1-Adamantylacetyl)amino]benzamide](/img/structure/B251226.png)



![Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate](/img/structure/B251232.png)
